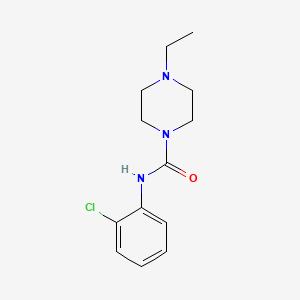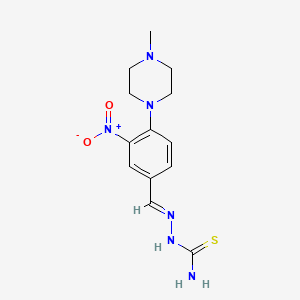
4-chloro-N'-(cyclohexylcarbonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N'-(cyclohexylcarbonyl)benzohydrazide, also known as CCNBH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzohydrazides and has been found to possess unique properties that make it suitable for various research applications.
Mechanism of Action
The mechanism of action of 4-chloro-N'-(cyclohexylcarbonyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects. The compound has also been shown to inhibit the production of reactive oxygen species, which are known to play a role in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, the compound has been shown to modulate the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. The compound has also been found to modulate the activity of certain ion channels and receptors, which may contribute to its effects on cancer cells and inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. The compound is also relatively inexpensive compared to other compounds that are used for similar purposes. However, there are some limitations to the use of this compound in lab experiments. The compound has low solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-chloro-N'-(cyclohexylcarbonyl)benzohydrazide. One area of research is to further investigate the mechanism of action of the compound, which may help to identify new targets for cancer treatment and inflammatory diseases. Another area of research is to optimize the synthesis method of this compound to improve the yield and purity of the compound. Additionally, there is potential for the development of new derivatives of this compound that may have improved properties for scientific research. Finally, there is potential for the development of new applications for this compound, such as in the treatment of other diseases or in the development of new diagnostic tools.
Synthesis Methods
The synthesis of 4-chloro-N'-(cyclohexylcarbonyl)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with cyclohexanecarbonyl chloride in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification through column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Scientific Research Applications
4-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro, and it has shown promising results in animal models of cancer. The compound has also been investigated for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-chloro-N'-(cyclohexanecarbonyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMTWOQLZXSHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)





![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)